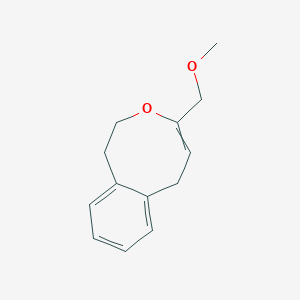
4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine is an organic compound that belongs to the class of benzoxocines This compound is characterized by a benzene ring fused to an oxocine ring, with a methoxymethyl group attached to the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine typically involves the following steps:
Formation of the Benzoxocine Ring: The benzoxocine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a benzyl ether or a benzyl alcohol derivative.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base, such as sodium hydride or potassium carbonate, under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxocine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of 4-(formylmethyl)-1,6-dihydro-2H-3-benzoxocine.
Reduction: Formation of 4-(methoxymethyl)-1,6-dihydro-2H-3-benzoxane.
Substitution: Formation of various substituted benzoxocines depending on the electrophile used.
科学的研究の応用
4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The benzoxocine ring structure can also interact with biological membranes, affecting the compound’s distribution and activity within cells.
類似化合物との比較
- 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxane
- 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxepine
- 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxonine
Comparison: 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine is unique due to its specific ring structure and the presence of the methoxymethyl group. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, which can be advantageous in various applications compared to its analogs.
特性
CAS番号 |
661492-67-7 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
4-(methoxymethyl)-2,6-dihydro-1H-3-benzoxocine |
InChI |
InChI=1S/C13H16O2/c1-14-10-13-7-6-11-4-2-3-5-12(11)8-9-15-13/h2-5,7H,6,8-10H2,1H3 |
InChIキー |
AGPALJBBRHQJRW-UHFFFAOYSA-N |
正規SMILES |
COCC1=CCC2=CC=CC=C2CCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


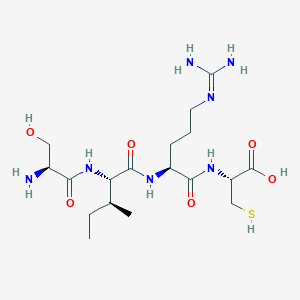

![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
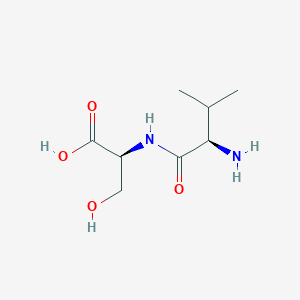
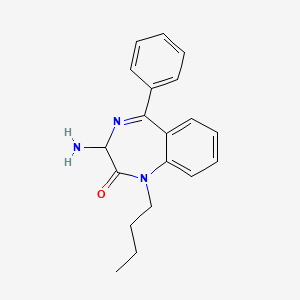
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
phosphanium bromide](/img/structure/B12528337.png)
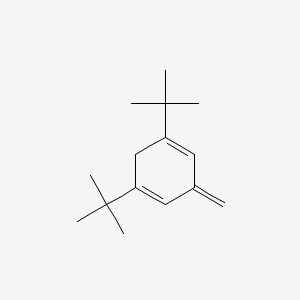
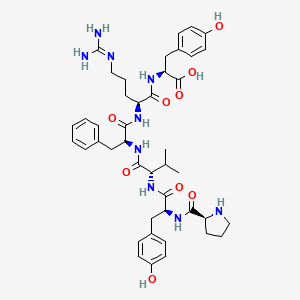
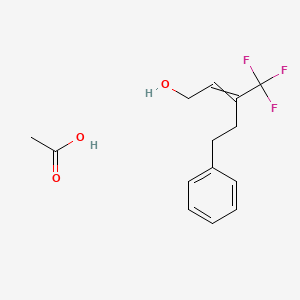
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
